An In-depth Technical Guide to the Chemical Structure of Amino-PEG12-Acid
An In-depth Technical Guide to the Chemical Structure of Amino-PEG12-Acid
Introduction:
Amino-PEG12-Acid is a heterobifunctional linker molecule widely utilized in biomedical research and drug development. Its structure is characterized by a terminal primary amine group, a hydrophilic polyethylene glycol (PEG) chain of a specific length, and a terminal carboxylic acid group. This unique arrangement allows for the conjugation of diverse molecules, facilitating the creation of complex bioconjugates, such as antibody-drug conjugates (ADCs) and targeted drug delivery systems. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates.
Core Chemical Structure:
The fundamental structure of Amino-PEG12-Acid consists of three key components:
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Primary Amino Group (-NH2): This functional group is highly reactive towards activated esters, such as N-hydroxysuccinimide (NHS) esters, as well as carboxylic acids in the presence of coupling agents. This reactivity allows for the covalent attachment to proteins, peptides, or other molecules bearing a suitable reactive partner.
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Polyethylene Glycol (PEG) Spacer: The "PEG12" designation indicates a chain of twelve repeating ethylene glycol (-CH2CH2O-) units. This hydrophilic polymer chain imparts several advantageous properties to the molecule and its conjugates, including increased aqueous solubility, reduced immunogenicity, and improved in vivo stability.
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Carboxylic Acid Group (-COOH): Located at the opposite end of the PEG chain from the amino group, the carboxylic acid can be activated to react with primary amines, forming stable amide bonds. This functionality enables the linkage to another molecule of interest.
The systematic IUPAC name for Amino-PEG12-Acid is 1-amino-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxanonatriacontan-39-oic acid[1]. Its chemical formula is C27H55NO14[1][2].
Quantitative Data Summary:
| Property | Value | Reference |
| Molecular Formula | C27H55NO14 | [1][2] |
| Molecular Weight | 617.73 g/mol | |
| Exact Mass | 617.3623 | |
| Elemental Analysis | C, 52.50; H, 8.97; N, 2.27; O, 36.26 |
Experimental Protocols:
The utility of Amino-PEG12-Acid lies in its ability to covalently link two different molecules. Below are generalized experimental protocols for its use in bioconjugation.
Protocol 1: Amide Bond Formation via NHS Ester Chemistry
This protocol describes the conjugation of Amino-PEG12-Acid to a protein containing lysine residues.
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Activation of the Carboxylic Acid:
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Dissolve Amino-PEG12-Acid in a suitable organic solvent (e.g., dimethylformamide or dimethyl sulfoxide).
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Add a molar excess of N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
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Allow the reaction to proceed at room temperature for several hours to form the NHS ester of Amino-PEG12-Acid.
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Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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Conjugation to the Protein:
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Prepare a solution of the target protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
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Add the activated Amino-PEG12-NHS ester to the protein solution in a controlled molar ratio.
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Incubate the reaction mixture at room temperature or 4°C for a specified period, typically ranging from 1 to 4 hours.
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Purification of the Conjugate:
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Remove unreacted linker and byproducts by size-exclusion chromatography, dialysis, or tangential flow filtration.
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Characterize the resulting conjugate using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the degree of labeling.
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Protocol 2: Carbodiimide-Mediated Conjugation to an Amine-Containing Molecule
This protocol details the direct conjugation of the carboxylic acid group of Amino-PEG12-Acid to a molecule containing a primary amine.
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Reaction Setup:
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Dissolve the amine-containing molecule and a molar excess of Amino-PEG12-Acid in an appropriate buffer (e.g., MES buffer at pH 6.0).
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Add a freshly prepared solution of a carbodiimide, such as EDC, to initiate the coupling reaction.
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Optionally, N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) can be included to improve coupling efficiency and create a more stable intermediate.
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Incubation:
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Allow the reaction to proceed for several hours at room temperature with gentle mixing.
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Purification and Analysis:
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Purify the conjugate using appropriate chromatographic techniques (e.g., ion-exchange or reversed-phase HPLC) to separate the product from unreacted starting materials and byproducts.
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Confirm the identity and purity of the conjugate by mass spectrometry and other relevant analytical methods.
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Visualizations:
Caption: Chemical structure of Amino-PEG12-Acid.
Caption: General workflow for bioconjugation using Amino-PEG12-Acid.
